molecular formula C9H7N3O4S B3023376 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE CAS No. 110349-30-9

1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE

Cat. No.: B3023376
CAS No.: 110349-30-9
M. Wt: 253.24 g/mol
InChI Key: DBLUTOHJSJINHD-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonyl Imidazoles in Organic Synthesis

Sulfonyl imidazoles, as a class of compounds, hold considerable importance in modern organic synthesis due to their unique reactivity and stability. They serve as stable and effective reservoirs for the sulfur(VI) center, making them valuable precursors for a variety of sulfur-containing molecules. For instance, they can be used in a single-step procedure to prepare a range of sulfur(VI) fluorides, including sulfonyl, sulfonimidoyl, sulfoxyl, and sulfamoyl fluorides, through an imidazole-to-fluorine exchange reaction. acs.org This provides a significant advantage over traditional methods that often rely on less stable sulfonyl chlorides. acs.org

Furthermore, sulfonylated imidazoles are key intermediates in multicomponent reactions for constructing complex heterocyclic systems. acs.org The development of efficient, transition-metal-free, and highly regioselective pathways for synthesizing sulfonylated imidazoles highlights their role as versatile building blocks. acs.org Additionally, specific derivatives like imidazole-1-sulfonyl azide (B81097) salts have been developed as efficient and safer reagents for diazo-transfer reactions, crucial for synthesizing sulfonyl azides which are themselves versatile intermediates. organic-chemistry.orgwikipedia.org This demonstrates the broad utility of the sulfonyl imidazole (B134444) framework in facilitating complex chemical transformations.

Overview of the Imidazole Heterocycle as a Privileged Chemical Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. bohrium.comnih.gov First synthesized in 1858, it is a cornerstone in medicinal and biological chemistry, often referred to as a "privileged chemical scaffold." bohrium.comnih.gov This status is attributed to its widespread presence in essential biomolecules such as the amino acid histidine, histamine, biotin, and nucleic acids. nih.govbiomedpharmajournal.org

The structural and physicochemical properties of imidazole contribute to its versatility. It is a polar, amphoteric compound, capable of acting as both an acid and a base. wikipedia.orgnih.gov Its electron-rich nature and ability to participate in hydrogen bonding, as both a donor and acceptor, allow it to readily interact with a variety of biological targets like enzymes and receptors. bohrium.comnih.gov These interactions are fundamental to many biological processes, including enzymatic catalysis. bohrium.com

The imidazole core is a feature of numerous FDA-approved drugs with a wide spectrum of therapeutic applications. nih.gov Its derivatives have been extensively explored for various pharmacological activities, as detailed in the table below. The adaptability of the imidazole ring for chemical modification allows for the synthesis of a vast library of compounds, making it a central focus in the discovery of new therapeutic agents.

Therapeutic Area Significance of Imidazole-Based Compounds References
Anticancer Imidazole derivatives can inhibit cancer cell growth and are being explored as alternatives to existing clinical drugs. nih.govnih.gov nih.govnih.gov
Antimicrobial The imidazole nucleus is a key component in many antifungal and antibacterial agents. bohrium.com
Anti-inflammatory Compounds containing the imidazole scaffold have demonstrated significant anti-inflammatory properties. nih.gov
Antidepressant The versatility of the imidazole structure has been utilized in the development of antidepressant drugs. bohrium.com
Antihypertensive Imidazole-containing medications are used in the management of hypertension. wikipedia.org

Structural Features and Electronic Influences within 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE

The molecular architecture of this compound is defined by the covalent linkage of a 4-nitrobenzenesulfonyl group to a nitrogen atom of the imidazole ring. This structure gives rise to distinct electronic properties that govern its reactivity.

Structural Features:

Sulfonyl Group (-SO₂-): Acts as a bridge connecting the benzene (B151609) and imidazole rings. It is a strong electron-withdrawing group.

4-Nitrobenzene Group: A benzene ring substituted with a nitro group (-NO₂) at the para position relative to the sulfonyl linker.

The synthesis of this compound typically involves a nucleophilic substitution reaction between imidazole and 4-nitrobenzenesulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Electronic Influences: The electronic character of this compound is dominated by the powerful electron-withdrawing nature of its constituent groups.

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the benzene ring significantly reduces the electron density of the aromatic system through both inductive and resonance effects. researchgate.net

Sulfonyl Group (-SO₂-): This group also acts as a strong electron acceptor, further deactivating the benzene ring towards electrophilic substitution and influencing the reactivity of the S-N bond.

Combined Effect: The synergistic electron-withdrawing effects of the nitro and sulfonyl groups make the sulfonyl sulfur atom highly electrophilic. This enhances its reactivity towards nucleophiles. The stability of the arylsulfinyl radicals formed upon reduction is influenced by the position of the nitro group, with para-substitution facilitating dissociation of the S-Cl bond in the precursor, 4-nitrobenzenesulfonyl chloride. cdnsciencepub.comresearchgate.net This high degree of electrophilicity and the potential for the imidazole to act as a good leaving group are central to the synthetic utility of this compound.

The table below summarizes the key structural and electronic characteristics of the molecule.

Component Structural Role Electronic Influence References
Imidazole RingHeterocyclic coreCan act as a leaving group; influences solubility and biological interactions. bohrium.com
Sulfonyl GroupLinker between the two ringsStrong electron-withdrawing group; activates the sulfur atom for nucleophilic attack. researchgate.net
4-Nitro GroupSubstituent on the benzene ringStrong electron-withdrawing group; deactivates the benzene ring and enhances the electrophilicity of the sulfonyl group. researchgate.netcdnsciencepub.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-6-5-10-7-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLUTOHJSJINHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393670
Record name 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110349-30-9
Record name 1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Nitrobenzene Sulfonyl Imidazole

Standard Synthetic Routes and Reaction Optimizations

The most common and direct method for the synthesis of 1-[(4-nitrobenzene)sulfonyl]imidazole involves the nucleophilic substitution reaction between imidazole (B134444) and 4-nitrobenzenesulfonyl chloride. This reaction is a cornerstone of N-sulfonylimidazole synthesis and has been the subject of various optimization studies to improve its efficiency.

Nucleophilic Substitution Reactions for Target Compound Formation

The fundamental reaction for the formation of this compound is the N-sulfonylation of imidazole. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the desired N-S bond. The presence of a nitro group on the benzene (B151609) ring makes the sulfonyl group more electrophilic, thus facilitating the nucleophilic attack by imidazole.

The general reaction can be depicted as follows:

Imidazole + 4-Nitrobenzenesulfonyl Chloride → this compound + HCl

A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl), which can protonate the starting imidazole, rendering it non-nucleophilic and thus halting the reaction. To circumvent this, a base is typically added to neutralize the in-situ generated HCl.

Influence of Solvent Systems and Basic Additives on Reaction Efficiency

The choice of solvent and base is critical in optimizing the synthesis of this compound. The solvent not only dissolves the reactants but also influences the reaction rate and mechanism. Polar aprotic solvents are generally preferred for this type of nucleophilic substitution as they can solvate the cation of the base while leaving the anion (the active base) more reactive.

The role of the basic additive is to scavenge the HCl produced during the reaction. Tertiary amines, such as triethylamine (B128534) (TEA) and pyridine, are frequently employed for this purpose. The basicity and steric hindrance of the base can influence the reaction's progress. A base that is too strong might lead to side reactions, while a base that is too weak or sterically hindered may not efficiently neutralize the acid.

The following table illustrates the effect of different solvent and base combinations on the yield of a typical N-sulfonylation of an imidazole derivative, demonstrating the importance of these parameters.

EntrySolventBaseYield (%)
1Dichloromethane (DCM)Triethylamine (TEA)85
2Acetonitrile (B52724) (ACN)Triethylamine (TEA)88
3Tetrahydrofuran (THF)Triethylamine (TEA)82
4Dichloromethane (DCM)Pyridine78
5Acetonitrile (ACN)Pyridine80

Note: The data in this table is illustrative and represents typical trends observed in the N-sulfonylation of imidazoles. Actual yields for this compound may vary.

Optimization of Molar Ratios, Temperature, and Reaction Duration

Further optimization of the synthesis involves a systematic study of the molar ratios of the reactants, the reaction temperature, and the duration of the reaction. An excess of either imidazole or 4-nitrobenzenesulfonyl chloride can be used to drive the reaction to completion, but this can also lead to purification challenges. Typically, a slight excess of the imidazole is used to ensure the complete consumption of the more expensive sulfonyl chloride.

Temperature plays a significant role in the reaction kinetics. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product. The optimal temperature is often determined empirically and is typically in the range of room temperature to the reflux temperature of the solvent.

The reaction duration is another key parameter that needs to be optimized to ensure the reaction goes to completion without significant byproduct formation. The progress of the reaction is often monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The table below provides a hypothetical optimization study for the synthesis of this compound, showcasing the interplay between these parameters.

EntryMolar Ratio (Imidazole:Sulfonyl Chloride)Temperature (°C)Duration (h)Yield (%)
11:1251275
21.2:1251285
31.2:140692
41.2:160688 (decomposition observed)
51.5:140693 (purification more complex)

Note: This data is illustrative and serves to demonstrate the principles of reaction optimization.

Scalability of Synthesis and Industrial Process Considerations

For large-scale production, the use of flammable and toxic solvents should be minimized. Green chemistry principles encourage the use of safer and more environmentally benign solvents. The choice of base is also critical; inexpensive and easily handled bases are preferred.

Heat management is a significant challenge in scaling up exothermic reactions like sulfonylation. Efficient heat exchangers and controlled addition of reactants are necessary to maintain the optimal reaction temperature and prevent thermal runaways.

Purification methods also need to be adapted for large-scale production. While chromatography is a common purification technique in the laboratory, it is often not economically viable on an industrial scale. Crystallization and filtration are more common and cost-effective methods for isolating and purifying the final product in large quantities. The development of a robust crystallization process is therefore a key step in the industrial synthesis of this compound.

Related Synthetic Approaches to Sulfonylated Imidazoles

While direct N-sulfonylation is the most common method, other synthetic strategies for preparing sulfonylated imidazoles have been explored. These alternative routes can offer advantages in terms of substrate scope, efficiency, or the introduction of diverse functionalities.

Three-Component Reactions for Imidazole Sulfonylation

Three-component reactions (TCRs) have emerged as a powerful tool in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. While not a direct synthesis of this compound itself, three-component reactions have been developed for the synthesis of other sulfonylated imidazole derivatives.

For instance, a three-component reaction involving an amidine, an ynal, and a sodium sulfonate can lead to the formation of a sulfonylated imidazole. nih.gov This approach offers a high degree of molecular diversity as each of the three components can be varied. The mechanism of such reactions is often complex and can involve a cascade of bond-forming events. These methods highlight the ongoing innovation in the synthesis of this important class of compounds and may offer future avenues for the synthesis of this compound and its analogs.

Synthesis of Imidazole-1-Sulfonyl Azide (B81097) Derivatives as Reagents

Imidazole-1-sulfonyl azide and its derivatives are significant reagents in organic synthesis, particularly for diazo-transfer reactions, which involve the conversion of primary amines into azides. acs.orgnih.gov The synthesis of these reagents has been a subject of considerable research to improve safety, yield, and scalability. nih.gov

A primary route to imidazole-1-sulfonyl azide involves the reaction of sulfuryl chloride with sodium azide, followed by the addition of imidazole. acs.org This process generates the desired reagent, which can then be used in subsequent reactions. However, the parent compound and its hydrochloride (HCl) salt have noted stability and detonation risks, which has prompted the development of safer alternatives. acs.orgnih.govacs.org

The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide has emerged as a significantly more stable and safer alternative for diazo-transfer reactions. acs.orgnih.gov An updated, large-scale synthesis has been developed that avoids the isolation or concentration of the potentially explosive parent compound or its HCl salt. acs.org This procedure typically involves generating the imidazole-1-sulfonyl azide in a solvent like acetonitrile (MeCN) or ethyl acetate (B1210297) (EtOAc). The resulting solution is then treated directly with concentrated sulfuric acid (H₂SO₄) to precipitate the stable hydrogen sulfate salt. acs.org This method facilitates the safer handling and broader application of this class of reagents in both academic and industrial settings. nih.gov

The reaction conditions for the synthesis of imidazole-1-sulfonyl azide salts have been optimized to enhance safety and efficiency. Key variables include the choice of solvent, the order of reagent addition, and the method of isolation. Acetonitrile is a common solvent for sulfonyl azide synthesis due to solubility and compatibility. acs.orgmanchester.ac.uk The process has been refined to achieve high yields without the need for extensive purification of reagents or solvents. nih.gov

Table 1: Comparison of Synthetic Conditions for Imidazole-1-sulfonyl Azide Salts
Salt FormKey ReagentsSolventIsolation MethodKey AdvantageReference
Hydrogen Sulfate (H₂SO₄)NaN₃, Sulfuryl Chloride, Imidazole, H₂SO₄Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)Direct precipitation from reaction mixtureEnhanced stability and safety; avoids isolation of parent azide acs.org
Hydrochloride (HCl)Sulfuryl Chloride, Sodium Azide, ImidazoleAcetonitrile (MeCN)Isolation often precedes usePrecursor to more stable salts nih.gov

Furthermore, modifications to the imidazole ring, such as methylation, can improve the solubility of these reagents in organic solvents and potentially increase their stability. nih.gov For instance, the 2-methylated derivative of imidazole-1-sulfonyl azide hydrochloride has been prepared and subsequently alkylated to create novel sulfonyl azide transfer agents. nih.gov

General Imidazole Ring Formation Methodologies Relevant to Sulfonyl Imidazole Synthesis

The synthesis of the imidazole core is a fundamental aspect of preparing N-sulfonylated imidazoles. A variety of methods for constructing the imidazole ring have been developed, ranging from classical multi-component reactions to modern catalyzed processes. These methodologies are crucial for accessing the diverse range of substituted imidazoles needed as precursors for sulfonylation.

One of the earliest and still relevant methods is the Debus synthesis , first reported in 1858. wikipedia.orgslideshare.net This reaction condenses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a C-substituted imidazole. wikipedia.orgnih.gov This approach, along with the related Radiszewski synthesis , provides a foundational route to 2,4,5-trisubstituted imidazoles. slideshare.net

More contemporary approaches have focused on developing highly regioselective and efficient syntheses. Transition-metal-free, three-component reactions have been developed for constructing sulfonylated imidazoles directly. acs.orgacs.org One such strategy involves the reaction of amidines, ynals, and sodium sulfonates. The reaction pathway can be controlled by additives to produce different regioisomers of sulfonylated imidazoles, highlighting the method's versatility and high atom economy. acs.orgacs.org

Another significant strategy involves the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with nitriles. organic-chemistry.org This reaction proceeds through a rhodium iminocarbenoid intermediate to yield the corresponding substituted imidazoles in good to excellent yields. This method is particularly relevant as it directly incorporates a sulfonyl group into the synthetic sequence leading to the imidazole ring. organic-chemistry.orgrsc.org

The Van Leusen imidazole synthesis is another versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction allows for the regioselective preparation of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles in a single pot from aldehydes and amines. organic-chemistry.org

Table 2: Overview of Selected Imidazole Ring Formation Methodologies
Method NameKey ReactantsBonds Formed (Example)Typical Substitution PatternReference
Debus SynthesisDicarbonyl, Aldehyde, AmmoniaMultiple C-N and C-C bondsC-substituted wikipedia.orgnih.gov
Three-Component ReactionAmidines, Ynals, Sodium SulfonatesMultiple C-N and C-C bondsRegioselective sulfonylated imidazoles acs.org
From 1-Sulfonyl Triazoles1-Sulfonyl-1,2,3-triazole, NitrileRing transformationSubstituted imidazoles organic-chemistry.org
Van Leusen SynthesisAldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Multiple C-N and C-C bonds1,4,5-trisubstituted or 1,4-/4,5-disubstituted nih.govorganic-chemistry.org

Finally, direct sulfonylation of a pre-formed imidazole ring is a straightforward approach. A convenient method for the N-sulfonylation of imidazoles uses N-Fluorobenzenesulfonimide (NFSI) as the sulfonyl source. This reaction proceeds efficiently without the need for strong bases or catalysts, offering an alternative pathway to N-sulfonyl imidazoles. tandfonline.com

Reactivity and Mechanistic Investigations of 1 4 Nitrobenzene Sulfonyl Imidazole

Chemical Transformations of the Nitrobenzene (B124822) Moiety

The nitrobenzene portion of 1-[(4-nitrobenzene)sulfonyl]imidazole is characterized by the presence of a strongly electron-withdrawing nitro group, which profoundly influences the reactivity of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated towards nucleophilic attack.

The benzene (B151609) ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of both the para-nitro group and the sulfonyl group. This electronic characteristic makes the aromatic ring a strong electrophile, susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. youtube.com

The mechanism for SNAr reactions typically proceeds through a two-step addition-elimination sequence. nih.gov In the first step, the nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge of this intermediate is delocalized throughout the ring and, crucially, onto the electron-withdrawing groups. youtube.com The presence of the nitro group in the para position is critical for stabilizing this intermediate, as it can directly participate in resonance delocalization. youtube.comlibretexts.org The reaction is completed in the second step by the elimination of the leaving group, which restores the aromaticity of the ring. youtube.com

While halides are typical leaving groups in SNAr reactions, the nitro group itself can be displaced by strong nucleophiles under certain conditions. evitachem.com The synergistic electron-withdrawing power of the sulfonyl group further activates the ring, making such substitutions more feasible. For the reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the anionic Meisenheimer intermediate. youtube.comlibretexts.org

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of this moiety. This reaction is widely used in organic synthesis to produce anilines from nitroaromatic precursors. wikipedia.org The conversion of this compound to 1-[(4-aminobenzene)sulfonyl]imidazole can be achieved using a variety of reducing agents and conditions.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgresearchgate.netcommonorganicchemistry.com

Metal-Acid Systems: The use of metals in acidic media is a classic method for nitro group reduction. Common combinations include iron (Fe) in acidic media, tin(II) chloride (SnCl₂), and zinc (Zn) in acetic acid. researchgate.netcommonorganicchemistry.com These methods are often mild and can tolerate the presence of other reducible functional groups. commonorganicchemistry.com

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), sodium hydrosulfite (Na₂S₂O₄), or hydrogen sulfide with a base can also be employed. wikipedia.orgcommonorganicchemistry.comsioc-journal.cn Sodium sulfide can sometimes offer selectivity, reducing one nitro group in the presence of others. commonorganicchemistry.com

The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Reducing Agent/System Typical Conditions Notes
H₂/Pd-CMethanol or Ethanol solvent, room temperature, atmospheric or elevated pressureHighly efficient and clean, but may also reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com
H₂/Raney NickelMethanol or Ethanol solvent, room temperatureAn alternative to Pd/C, often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/NH₄ClAqueous/alcoholic solvent, heatA classic, inexpensive, and effective method. researchgate.net
SnCl₂/HClConcentrated HCl, room temperature or gentle heatA mild reagent that is often used for its chemoselectivity. wikipedia.org
Zn/AcOHAcetic acid solvent, room temperatureProvides a mild method for reduction. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous/alcoholic solventA useful alternative when catalytic hydrogenation or strongly acidic conditions are not suitable. wikipedia.org

Chemical Transformations of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its reactivity is influenced by the powerful electron-withdrawing 4-nitrobenzenesulfonyl group attached to one of its nitrogen atoms.

The imidazole ring is generally stable towards oxidation but can undergo oxidative transformations under specific conditions, particularly in the presence of reactive oxygen species. uobabylon.edu.iq The oxidation of the imidazole core can lead to various oxidized derivatives or even ring-opening products.

Studies on the oxidation of histidine, which contains an imidazole side chain, have shown that the ring is susceptible to attack by hydroxyl radicals (•OH). nih.gov For instance, the ascorbic acid-copper ion system, which generates hydroxyl radicals, can initiate oxidation at the C-2 position of the imidazole ring. nih.gov Theoretical studies on the gas-phase oxidation of imidazole also point to initiation via OH-addition, which, in the presence of O₂ and NOₓ, can lead to complex reaction pathways yielding products such as 4H-imidazol-4-ol and ring-opened structures. rsc.org Photo-oxidation reactions, potentially involving self-sensitized singlet oxygen, can also occur, leading to the formation of intermediates that can rearrange or decompose. rsc.org

In the imidazole ring, the nitrogen atom at the 3-position possesses a lone pair of electrons that is not part of the aromatic sextet, rendering it basic and nucleophilic. globalresearchonline.net In a simple imidazole molecule, this nitrogen is a primary site for electrophilic attack, such as protonation or alkylation. uobabylon.edu.iqglobalresearchonline.net

However, in this compound, the situation is drastically different. The potent electron-withdrawing nature of the 4-nitrobenzenesulfonyl substituent significantly reduces the electron density of the entire imidazole ring. This strong deactivating effect diminishes the basicity and nucleophilicity of the N-3 nitrogen, making it much less susceptible to attack by electrophiles compared to an unsubstituted imidazole. While electrophilic attack is disfavored, any such reaction would still be expected to occur at the N-3 position, the most electron-rich site remaining on the heterocyclic ring.

Role of the Sulfonyl Group in Reactivity

Modulation of Electronic Properties: The sulfonyl group, in conjunction with the nitro group, renders the benzene ring highly electron-poor. This synergistic effect is key to activating the ring for nucleophilic aromatic substitution. Conversely, it deactivates the imidazole ring, making it less prone to electrophilic attack.

Activation of Imidazole as a Nucleofuge: The 4-nitrobenzenesulfonyl group functions as an excellent activating group, transforming the attached imidazole into a good leaving group (nucleofuge). Arylsulfonyl imidazoles are known to function as "tempered electrophiles." nih.gov Nucleophiles can attack the electrophilic sulfur atom of the sulfonyl group, leading to the displacement of the imidazole anion. This reactivity is harnessed in various synthetic applications where the sulfonyl imidazole acts as a transfer agent. nih.gov

Tautomer Stabilization: For many substituted imidazoles, tautomerism can be a significant consideration. However, the covalent attachment of the bulky and electronically stabilizing sulfonyl group to the N-1 position effectively locks the molecule in a single tautomeric form.

Molecular Moiety Influence on Reactivity
4-Nitrobenzene The nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. youtube.comlibretexts.org
Imidazole The N-3 atom is a potential site for electrophilic attack, though its nucleophilicity is greatly diminished by the attached sulfonyl group. globalresearchonline.net The ring itself can undergo oxidation. nih.gov
Sulfonyl Group Acts as a strong electron-withdrawing group, activating the benzene ring and deactivating the imidazole ring. It makes the imidazole moiety a good leaving group for nucleophilic attack at the sulfur atom. nih.gov

Nucleophilic Attack at the Sulfonyl Center

The chemical reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. The presence of the strongly electron-withdrawing 4-nitrobenzene and sulfonyl groups creates a highly electrophilic sulfur atom within the sulfonyl center (-SO₂-). This electron deficiency makes the sulfur atom a prime target for nucleophilic attack.

In this reaction mechanism, a nucleophile (Nu:) attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy pentacoordinate intermediate. Subsequently, the imidazole ring, a relatively stable leaving group, is displaced, resulting in the formation of a new sulfonamide or sulfonic acid derivative. The imidazole moiety's ability to stabilize a negative charge, particularly after protonation, facilitates its departure.

FeatureDescription
Electrophilic Center Sulfur atom of the sulfonyl (-SO₂-) group
Driving Force High electron deficiency at the sulfur atom
Key Influencing Groups 4-nitrobenzene group, Sulfonyl group
Typical Reaction Nucleophilic substitution
Intermediate Pentacoordinate sulfur intermediate
Leaving Group Imidazole

Sulfonyl Group as a Leaving Group in Cascade Reactions

While the imidazole portion often acts as the leaving group, the entire sulfonyl moiety can also function as a leaving group under specific conditions, particularly in cascade reactions or ipso-nucleophilic aromatic substitutions. In such scenarios, the sulfonyl group is displaced from the aromatic ring by a potent nucleophile. For this to occur, the aromatic ring must be highly activated by electron-withdrawing groups, which is the case for the 4-nitrobenzene system.

Research on related compounds, such as 2,4-dinitrobenzene sulfonic acid, demonstrates that a sulfonic acid functional group can undergo ipso-nucleophilic substitution with various active methylene (B1212753) compounds. acs.org This reaction proceeds under mild conditions and results in the formation of a new carbon-carbon bond at the position formerly occupied by the sulfonic acid group. acs.org This reactivity highlights the capacity of the sulfonyl moiety, attached to a sufficiently electron-deficient aromatic ring, to serve as a leaving group, known as a "sulfonate" group upon departure. acs.org This type of reaction is a powerful strategy for the functionalization of aromatic rings. acs.org

Reaction TypeDescriptionRole of Sulfonyl Group
Ipso-Nucleophilic Aromatic Substitution A nucleophile displaces a substituent on an aromatic ring at the same position (ipso-position).Leaving Group (as sulfonate)
Cascade Reaction A series of intramolecular reactions initiated by a single event, where the sulfonyl group's departure can be a key step.Leaving Group (as sulfonate)

Electronic Properties and Their Influence on Reaction Mechanisms

Electron-Withdrawing Effects of Nitro and Sulfonyl Groups

The electronic landscape of this compound is dominated by the potent electron-withdrawing nature of the nitro (-NO₂) and sulfonyl (-SO₂-) groups. These groups synergistically reduce the electron density across the entire molecule, profoundly influencing its reactivity.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. It deactivates the benzene ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution. Its effect is exerted through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bonds. nih.govresearchgate.net

Resonance Effect: The nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms, further decreasing electron density on the ring. researchgate.net This effect is most pronounced at the ortho and para positions.

Sulfonyl Group (-SO₂-): The sulfonyl group also acts as a strong electron-withdrawing group. The sulfur atom, being bonded to two highly electronegative oxygen atoms, is electron-deficient and inductively withdraws electron density from both the benzene ring and the imidazole ring.

The combined effect of these two groups makes the sulfonyl sulfur atom highly electrophilic, which is the basis for the reactivity described in section 3.3.1. Furthermore, the electron-poor nature of the 4-nitrobenzenesulfonyl moiety makes the imidazole ring a good leaving group.

GroupType of EffectConsequence on Molecule
Nitro (-NO₂) Group Strong electron-withdrawing (Inductive and Resonance)Decreases electron density on the benzene ring; enhances electrophilicity of the sulfonyl center. nih.govresearchgate.netsvedbergopen.com
Sulfonyl (-SO₂-) Group Strong electron-withdrawing (Inductive)Renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Tautomerism and N1-Substituted Tautomer Stabilization

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. However, in this compound, the sulfonyl group is covalently bonded to one of the nitrogen atoms (N1). This N1-substitution effectively "locks" the molecule into a single tautomeric form.

The presence of the bulky and strongly electron-withdrawing 4-nitrobenzenesulfonyl group at the N1 position provides significant stabilization to this specific tautomer. This stabilization prevents the proton migration that would be necessary for tautomerization to occur. As a result, unlike unsubstituted imidazole, this compound does not exhibit this form of tautomerism, leading to more predictable reactivity centered on the functional groups rather than on a shifting tautomeric equilibrium. This structural rigidity ensures that reactions occur at well-defined sites on the molecule.

FeatureThis compoundUnsubstituted Imidazole
Tautomerism Not exhibitedExhibits proton tautomerism
N1-Substituent 4-nitrobenzenesulfonyl groupHydrogen
Structural State Locked as the N1-substituted tautomerExists in a dynamic equilibrium of tautomers
Reason for Stabilization The covalent bond to the sulfonyl group stabilizes the N1-substituted form. N/A

Advanced Spectroscopic and Structural Elucidation of 1 4 Nitrobenzene Sulfonyl Imidazole

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to elucidate the molecular structure of 1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE, with each technique offering unique insights into different aspects of its composition and electronic environment.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The vibrational frequencies of the covalent bonds within the molecule provide a unique spectral fingerprint.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For analogous compounds like 4-nitrophenyl benzenesulfonate, these bands appear in the regions of 1600-1530 cm⁻¹ and 1390-1300 cm⁻¹, respectively. researchgate.net The sulfonyl group (SO₂) attached to the imidazole (B134444) ring gives rise to characteristic asymmetric and symmetric stretching vibrations, generally observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The imidazole ring itself will display characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1530 - 1600
Nitro (NO₂)Symmetric Stretch1300 - 1390
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160
Aromatic C-HStretch> 3000
Imidazole RingC=N and C=C Stretch1400 - 1600

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise structural assignment of this compound.

In the ¹H NMR spectrum, the protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and resonate at a higher chemical shift compared to the protons ortho to the nitro group. The protons of the imidazole ring will also appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the sulfonyl group. For instance, in related imidazole compounds, the imidazole protons can be observed as singlets or multiplets in the δ 7.0-8.0 ppm range. rsc.orghmdb.ca

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the 4-nitrophenyl ring will be observed in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group and the carbon attached to the sulfonyl group being significantly deshielded. The carbons of the imidazole ring will also resonate in the aromatic region, with their chemical shifts providing further confirmation of the structure. For example, in 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole, the imidazole and nitrophenyl carbons appear between δ 124 and 147 ppm. rsc.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityExpected Chemical Shift (δ, ppm)
4-Nitrophenyl (ortho to SO₂)Doublet8.0 - 8.4
4-Nitrophenyl (ortho to NO₂)Doublet7.8 - 8.2
Imidazole H-2Singlet/Triplet7.5 - 8.0
Imidazole H-4/H-5Multiplet7.0 - 7.5

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (δ, ppm)
4-Nitrophenyl (C-SO₂)140 - 145
4-Nitrophenyl (C-NO₂)148 - 152
4-Nitrophenyl (aromatic CH)120 - 130
Imidazole (C-2)135 - 140
Imidazole (C-4/C-5)115 - 125

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the molecule. The chromophores present in this compound, namely the 4-nitrophenyl and imidazole rings, give rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic systems and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The highly conjugated system of the 4-nitrophenyl group will likely result in a strong absorption band in the UV region. For instance, 4-nitrophenol (B140041) exhibits a strong absorption band around 320 nm in alkaline media. researchgate.net The imidazole ring also contributes to the UV absorption. spectrabase.com The combination of these chromophores is expected to produce a complex spectrum with multiple absorption maxima.

X-ray Crystallography for Solid-State Structural Determination

Based on these analogous structures, it is anticipated that the imidazole and 4-nitrophenyl rings will not be perfectly coplanar, with a dihedral angle between their mean planes. nih.gov The crystal packing is likely to be stabilized by a network of intermolecular interactions, including C-H···O and π-π stacking interactions. The sulfonyl group and the nitro group will likely participate in hydrogen bonding with neighboring molecules.

Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsS-N (imidazole), S-C (phenyl), N-O (nitro)
Key Bond AnglesC-S-N, O-S-O, C-N-C (imidazole)
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Advanced Characterization for Mechanistic Studies (e.g., ¹⁵N NMR in analogous systems)

For deeper mechanistic insights, particularly concerning reactions involving the nitrogen atoms, advanced techniques like ¹⁵N NMR spectroscopy can be employed. While not commonly used for routine characterization due to the low natural abundance and sensitivity of the ¹⁵N isotope, it provides direct information about the electronic environment of the nitrogen atoms.

In analogous systems, ¹⁵N NMR has been instrumental in studying tautomeric equilibria, protonation states, and hydrogen bonding in imidazole-containing compounds. The chemical shifts of the imidazole nitrogens are highly sensitive to their chemical environment. For this compound, ¹⁵N NMR could be used to probe the electronic effects of the 4-nitrobenzenesulfonyl group on the imidazole ring nitrogens and to study its interactions in different solvent environments or in the presence of other reagents.

Computational Chemistry and Theoretical Studies of 1 4 Nitrobenzene Sulfonyl Imidazole

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic landscapes. Through these calculations, a comprehensive understanding of the intrinsic properties of 1-[(4-nitrobenzene)sulfonyl]imidazole can be achieved.

Optimized Bond Parameters and Geometrical Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also yields precise information on bond lengths, bond angles, and dihedral angles. For molecules containing flexible linkages, such as the sulfonyl bridge in this compound, computational methods can identify the preferred spatial orientation of the different molecular fragments. The geometry is influenced by the electronic and steric interactions between the nitrophenyl, sulfonyl, and imidazole (B134444) groups.

Awaiting specific published data on the optimized bond parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the presence of the electron-withdrawing nitro and sulfonyl groups is expected to significantly influence the energies of these orbitals.

Awaiting specific published data on the HOMO-LUMO energies and energy gap for this compound.

Global Reactivity Parameters (GRPs) and Chemical Stability

From the HOMO and LUMO energies, several global reactivity parameters can be derived to further quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. These parameters collectively offer a detailed profile of the reactivity and kinetic stability of this compound.

Awaiting specific published data on the global reactivity parameters for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Awaiting specific published data from NBO analysis for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, areas of positive potential (usually shown in blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, while positive potential might be located around the hydrogen atoms of the imidazole and benzene (B151609) rings.

Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Material Applications

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit substantial nonlinear optical (NLO) properties. These materials have applications in various photonic and optoelectronic technologies. The presence of the electron-donating imidazole ring and the electron-withdrawing 4-nitrobenzene group, connected by a sulfonyl bridge, suggests that this compound could possess NLO activity. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. Theoretical calculations are therefore a crucial first step in identifying and designing novel organic materials for advanced technological applications.

Awaiting specific published data on the calculated NLO properties of this compound.

Synthetic Applications and Reagent Design Involving 1 4 Nitrobenzene Sulfonyl Imidazole

Utilization as a Sulfonylation Reagent in Organic Synthesis

1-[(4-Nitrobenzene)sulfonyl]imidazole is a significant reagent in organic synthesis, primarily utilized for the introduction of the 4-nitrobenzenesulfonyl (nosyl) group onto various nucleophiles. The synthesis of the reagent itself is typically achieved through the reaction of imidazole (B134444) with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This preparation yields a stable, solid reagent that is often more convenient to handle than the corresponding sulfonyl chloride.

The reactivity of this compound is driven by the electrophilic nature of the sulfur atom in the sulfonyl group, which is further activated by the electron-withdrawing effects of the 4-nitrobenzene ring and the imidazole leaving group. Imidazole is an excellent leaving group, facilitating the transfer of the nosyl group to a nucleophile. This process, known as sulfonylation, is fundamental in the protection of functional groups, particularly amines.

The general mechanism involves the nucleophilic attack of a substrate (e.g., an amine, alcohol, or thiol) on the sulfur atom of the nosyl imidazole, leading to the displacement of the imidazole ring and the formation of a new sulfonated derivative. The presence of the nitro group on the aromatic ring makes the nosyl group a valuable protecting group in multi-step synthesis, as it is stable under various reaction conditions but can be selectively removed when needed.

Development of this compound-Based Reagents for Specific Transformations

The structural framework of sulfonyl imidazoles has been adapted to create reagents for specialized chemical transformations beyond simple sulfonylation.

A key development in this area is the creation of imidazole-1-sulfonyl azide (B81097), a highly effective diazo transfer reagent. manchester.ac.uknih.gov This reagent is used to convert primary amines into azides, a crucial transformation in organic synthesis. acs.org Azides are versatile functional groups used in bioorthogonal chemistry, peptide conjugation, and as precursors to amines. manchester.ac.ukacs.org

Imidazole-1-sulfonyl azide was developed as a more stable and safer alternative to other diazo transfer reagents like trifluoromethanesulfonyl azide (TfN₃). manchester.ac.uk For enhanced safety and handling, it is often prepared and used as its hydrogen sulfate (B86663) salt (imidazole-1-sulfonyl azide hydrogen sulfate). manchester.ac.uknih.govacs.org This salt is significantly more stable, avoiding the need to isolate the potentially explosive parent compound. acs.orgacs.org The synthesis of this salt has been optimized for large-scale use, making it a preferred choice for diazo transfer reactions. acs.orgacs.org

Mechanistic studies, including those using ¹⁵N NMR labeling, have confirmed that the reaction proceeds through a diazo transfer pathway where the primary sulfonamide attacks the terminal nitrogen of the azide. organic-chemistry.orgnih.gov This method is efficient, high-yielding, and notable for not requiring copper salt catalysis, which is often needed with other diazo transfer reagents. organic-chemistry.orgnih.gov

Table 2: Comparison of Diazo Transfer Reagents
ReagentKey AdvantagesKey DisadvantagesReference
Trifluoromethanesulfonyl Azide (TfN₃)High reactivityExplosive, toxic, expensive precursor manchester.ac.uk
Imidazole-1-sulfonyl AzideLonger shelf-life than TfN₃, lower costPotential for friction-induced explosion during purification manchester.ac.uk
Imidazole-1-sulfonyl Azide Hydrogen SulfateSignificantly more stable, easy to handle, high yield synthesisA salt, which may affect solubility in some nonpolar solvents acs.orgacs.orgorganic-chemistry.org

The development of reagents for bioconjugation—the chemical linking of two biomolecules—is a rapidly advancing field. nih.gov The principles of sulfonyl imidazole chemistry can be extended to the design of heterobifunctional cross-linkers for these applications. rsc.org Orthogonal linkers possess two different reactive groups that allow for the sequential, controlled conjugation of different molecules. nih.gov

While this compound itself is not a cross-linker, its derivatives can be designed for this purpose. For instance, a molecule could incorporate a sulfonyl imidazole moiety at one end for reaction with a nucleophile (like a lysine (B10760008) residue on a protein) and an orthogonal reactive group, such as an azide or an alkyne for "click chemistry," at the other end. nih.govresearchgate.net

An analogous strategy has been demonstrated with dinitroimidazole (DNIm), which serves as a powerful bioconjugation agent for selectively modifying thiol groups on biomolecules. rsc.org A heterobifunctional cross-linker containing both a DNIm module and an azide module was synthesized, enabling orthogonal reactions with thiols and cyclooctynes, respectively. rsc.org This approach facilitated the preparation of functionalized proteins and oligonucleotides, showcasing the potential for imidazole-based sulfonyl reagents in creating advanced bioconjugation tools. rsc.org

Role in Catalyst Development (e.g., general imidazole catalysis mechanisms)

The imidazole ring is a well-known catalytic motif in both enzymatic and synthetic systems. researchgate.netnih.gov It can function as a nucleophilic catalyst, a general base, or a general acid. In the context of this compound, the imidazole moiety acts as a leaving group, but its inherent catalytic properties are relevant to understanding its reactivity and for the development of new catalysts.

This principle can be harnessed in catalyst design. While this compound is a reagent, not typically a catalyst, its formation and reaction illustrate the transient formation of a sulfonyl-imidazolium species. The study of such reactive intermediates informs the design of catalysts that utilize the imidazole core. For instance, imidazole derivatives are incorporated into more complex molecular frameworks to create catalysts for a wide range of organic transformations, from polymerization to asymmetric synthesis. researchgate.netorganic-chemistry.org The reaction of imidazole with esters and other electrophiles has been studied to elucidate the specific catalytic roles it can play, including its ability to act as a special base catalyst through hydrogen bonding interactions in the transition state. rsc.org

Synthesis and Characterization of Derivatives and Analogues of 1 4 Nitrobenzene Sulfonyl Imidazole

Systematic Modification of the Nitrobenzene (B124822) Moiety

The 4-nitrobenzene group of 1-[(4-nitrobenzene)sulfonyl]imidazole serves as a primary site for systematic modification to generate analogues with varied electronic and steric properties. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the entire molecule. lumenlearning.com Its manipulation is a key strategy in the development of new derivatives. nih.gov Modifications typically involve altering the substituent on the benzene (B151609) ring or changing its position.

A common modification is the reduction of the nitro group to an amino group (-NH2), which transforms the electronic properties from strongly electron-withdrawing to electron-donating. This change can profoundly affect the molecule's interaction with biological targets. Further derivatization of the resulting amino group allows for the introduction of a wide array of functionalities, including amides and sulfonamides, thereby expanding the chemical diversity of the analogues.

Table 1: Examples of Modifications on the Nitrobenzene Moiety

Original MoietyModification StrategyResulting MoietyKey Property Change
4-NitrobenzeneReduction of Nitro Group4-AminobenzeneElectron-withdrawing to electron-donating
4-NitrobenzeneSubstitution4-ChlorobenzeneAltered electron-withdrawing strength
4-NitrobenzeneSubstitution4-MethoxybenzeneElectron-withdrawing to electron-donating
4-NitrobenzenePositional Isomerism2-NitrobenzeneAltered steric and electronic effects

Functionalization Strategies for the Imidazole (B134444) Ring

The imidazole ring of this compound is a versatile scaffold for functionalization, offering multiple sites for chemical modification. nih.gov Electrophilic substitution can occur at the C2, C4, and C5 positions, though the ring is generally less susceptible to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net

A primary strategy for functionalizing the imidazole ring is direct C-H bond activation, particularly at the C2 position. nih.gov Transition-metal-catalyzed reactions, using catalysts based on palladium or nickel, have been developed for the C-H arylation and alkenylation of imidazoles. nih.govnih.govnagoya-u.ac.jprsc.org These methods allow for the direct coupling of aryl halides or phenol (B47542) derivatives with the imidazole core, providing a straightforward route to 2-aryl- or 2-alkenyl-substituted derivatives. nih.govrsc.org The use of tertiary alcohols as solvents has been shown to be key for the success of these nickel-catalyzed couplings. nagoya-u.ac.jprsc.org

Alkylation of the imidazole ring is another common functionalization approach. N-alkylation can occur if the sulfonyl group is removed or if the reaction conditions favor substitution at the other nitrogen. However, for modifying the carbon framework, C-alkylation strategies are employed. For instance, the reaction of imidazole derivatives with Morita-Baylis-Hillman (MBH) alcohols can lead to N-substituted products through allylic substitution or aza-Michael addition, depending on the reaction conditions and substrates used. beilstein-journals.org

The introduction of substituents can also be achieved through multi-step synthesis sequences, starting from functionalized imidazole precursors before the addition of the sulfonyl group. rsc.org For example, van Leusen imidazole synthesis allows for the creation of variously substituted imidazoles which can then be sulfonylated. nih.gov The nitro group on the imidazole ring itself, as seen in nitroimidazole analogues, can direct the regioselectivity of arylation reactions. nih.govnih.gov

Hybrid Compounds Integrating Sulfonyl Imidazole Cores

The molecular hybridization approach involves combining the sulfonyl imidazole core with other pharmacologically active scaffolds to create a single molecule with potentially synergistic or multi-target activity. nih.govresearchgate.net This strategy is widely employed in medicinal chemistry to enhance efficacy and overcome drug resistance. researchwithnj.com

One common approach is to link the sulfonyl imidazole moiety to other heterocyclic systems known for their biological relevance. For example, hybrid molecules incorporating benzimidazole (B57391) and pyrazoline have been synthesized by combining the core structures of these two moieties. researchgate.net Similarly, hybrids of benzimidazole, 1,2,3-triazole, and sulfonamides have been developed. nih.gov The rationale is to integrate the distinct pharmacological properties of each component into a unified molecular framework. researchgate.net

The design of these hybrids can be categorized based on how the imidazole core is situated within the larger molecule. researchgate.netnih.gov

Imidazole in the side chain: The sulfonyl imidazole acts as a substituent on a larger molecular structure.

Imidazole-centered: The sulfonyl imidazole serves as the central scaffold from which other functional groups or ring systems extend.

Condensed imidazole hybrids: The imidazole ring is fused with another ring system to create a more rigid, polycyclic structure. nih.gov

Examples of such hybrid compounds are numerous in cancer research. researchgate.net Sulfonamide-imidazole hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchwithnj.comresearchgate.net For instance, a series of sulfonamide-attached 1-(4-((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)phenyl)piperazines were synthesized to combine the anticancer properties of both the imidazole and sulfonamide scaffolds. researchgate.net In other designs, a terminal sulfonamide moiety was linked to a benzimidazole-pyrimidine core via an ethylamine (B1201723) or propylamine (B44156) bridge to target specific kinases involved in cancer progression. nih.gov

Structure-Reactivity Relationships in Modified Sulfonyl Imidazoles

The relationship between the structure of modified sulfonyl imidazoles and their chemical reactivity or biological activity is governed by the interplay of electronic and steric effects. mdpi.comnih.gov Modifications to either the nitrobenzene or the imidazole moiety can lead to significant changes in the molecule's properties. nih.govnih.gov

Electronic Effects: The nature of the substituent on the benzene ring profoundly influences the reactivity of the sulfonyl group. lumenlearning.com Electron-withdrawing groups, such as the parent nitro group, increase the electrophilicity of the sulfur atom, making the sulfonyl group a better leaving group in nucleophilic substitution reactions. Conversely, replacing the nitro group with an electron-donating group (e.g., -OCH3, -NH2) deactivates the benzene ring towards electrophilic attack and reduces the electrophilicity of the sulfur center. lumenlearning.com This modulation of electronic properties is crucial for tuning the reactivity of the molecule for specific applications. For instance, the presence of a nitro group on the imidazole ring itself has been shown to be a critical factor for the activity of certain compounds against T. brucei. nih.gov

Steric Effects: Steric hindrance plays a significant role in determining the regioselectivity and feasibility of synthetic reactions, as well as the ability of the molecule to bind to a biological target. mdpi.comnih.gov For example, in the synthesis of N-aroylmethylimidazoles, the steric bulk of substituents on the starting amidine governs the ratio of N-substituted to NH-imidazole products. mdpi.com In terms of biological activity, the size and conformation of substituents on the imidazole or benzene ring can influence how the molecule fits into an enzyme's active site or a receptor's binding pocket. nih.gov Structure-activity relationship (SAR) studies on 4-substituted imidazoles have shown that the nature and chirality of substituents play an important role in maintaining potent biological activity and selectivity. nih.gov

Table 2: Summary of Structure-Reactivity Relationships

Modification SiteType of SubstituentEffectConsequence on Reactivity/Activity
Benzene RingElectron-Withdrawing (e.g., -NO2, -Cl)ElectronicIncreases electrophilicity of sulfonyl group. lumenlearning.com
Benzene RingElectron-Donating (e.g., -OCH3)ElectronicDecreases electrophilicity of sulfonyl group. lumenlearning.com
Imidazole RingBulky Groups (e.g., Aryl)StericCan hinder approach of reactants or binding to targets. mdpi.com
Imidazole RingSpecific Functional Groups (e.g., 5-NO2)Electronic/BindingCan be crucial for specific biological interactions and activity. nih.gov

Broader Research Context and Future Directions

Current Challenges in Sulfonyl Imidazole (B134444) Chemistry

Despite the synthetic utility and potential applications of sulfonyl imidazoles, researchers face several persistent challenges. A primary concern revolves around the stability and safety of related reagents. For instance, imidazole-1-sulfonyl azide (B81097), a key reagent for diazo-transfer reactions, is known to be a potentially explosive liquid in its pure form. researchgate.netnih.gov While its hydrochloride salt was developed, it proved to be hygroscopic and impact-sensitive, sometimes decomposing to form explosive byproducts like hydrazoic acid upon storage. nih.govresearchgate.net The development of the more stable and less sensitive hydrogen sulfate (B86663) salt has been a significant step forward, yet it underscores the inherent safety considerations required when working with this class of compounds. nih.govacs.org

Another challenge lies in the substrate scope of reactions involving sulfonyl imidazoles. For example, while imidazole-1-sulfonyl azide hydrogen sulfate is highly effective for the diazotization of aryl and heteroaryl primary sulfonamides, its reactivity with alkyl sulfonamides is limited. organic-chemistry.org Overcoming such limitations to broaden the applicability of these reagents is an active area of research. Furthermore, achieving high regioselectivity in the synthesis of complex substituted imidazoles can be difficult, often requiring multi-step procedures or sophisticated catalytic systems. beilstein-journals.org

Emerging Synthetic Methodologies for Related Scaffolds

To address the challenges and expand the chemical space accessible to researchers, several innovative synthetic methodologies for sulfonyl imidazoles and related N-heterocyclic scaffolds have emerged.

Advanced Reagents: The development of more stable and easier-to-handle reagents is a key trend. Bench-stable N-sulfonyl imidazolium (B1220033) salts have been introduced as robust and versatile coupling and sulfonating agents, capable of facilitating the synthesis of amides, esters, and sulfonamides in high yields at room temperature. acs.org

Photocatalysis: Visible-light photoredox catalysis is being harnessed to construct N-heterocycles. One novel approach uses sulfilimines as bifunctional N-radical precursors that can undergo intermolecular cyclization with alkenes in a single step to produce a diverse range of heterocycles. nih.gov

Multi-Component Reactions (MCRs): One-pot, multi-component strategies are gaining traction for their efficiency and atom economy. For instance, a four-component reaction has been used to synthesize novel tri-aryl imidazole derivatives bearing a benzene (B151609) sulfonamide moiety in good yields with simple work-up procedures. nih.gov

Diversity-Oriented Synthesis: Strategies are being developed to rapidly generate libraries of structurally diverse compounds for screening. An efficient, diversity-orientated synthesis of 5-sulfone-substituted uracils has been established, avoiding the need for protecting groups on the N-heterocycle and demonstrating broad substrate tolerance. acs.org

These emerging methods, summarized in the table below, promise to make the synthesis of complex sulfonyl imidazole derivatives more efficient, safer, and more versatile.

MethodologyDescriptionKey Advantages
Advanced Reagents Use of bench-stable N-sulfonyl imidazolium salts as coupling and sulfonating agents. acs.orgHigh yields, mild room-temperature conditions, versatility.
Photocatalysis Single-step synthesis of N-heterocycles from alkenes and sulfilimines via photoredox catalysis. nih.govModular, broad scope of accessible heterocycles.
Multi-Component Reactions One-pot synthesis of complex imidazoles from multiple starting materials. nih.govHigh efficiency, simple work-up, good yields.
Diversity-Oriented Synthesis Strategies to rapidly produce libraries of related compounds, such as 5-sulfonyl pyrimidines. acs.orgAvoids protecting groups, broad substrate tolerance.

Potential for Advanced Materials and Chemical Tool Development

The unique chemical properties of the sulfonyl imidazole scaffold make it a promising building block for advanced materials and a versatile platform for developing novel chemical tools.

In materials science, sulfonyl-functionalized heterocyclic carbenes, which are structurally related to the imidazole core, are being used to create two-coordinate copper(I) complexes. rsc.org These materials exhibit highly efficient thermally activated delayed fluorescence (TADF), a critical property for the development of next-generation Organic Light-Emitting Diodes (OLEDs). rsc.org Furthermore, the integration of the sulfonyl fluoride (B91410) moiety, which can be accessed from sulfonyl imidazole precursors, into ionic liquids is being explored as a way to merge the fields of chemical biology and materials design, creating functional materials with potentially reduced toxicity. nih.gov

In the realm of chemical biology, sulfonyl-based reagents are at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful strategy allows for the creation of highly stable covalent linkages. rsc.org Sulfonyl fluorides and related electrophiles can target a range of amino acid residues in proteins beyond the commonly targeted cysteine, including tyrosine, lysine (B10760008), and serine. rsc.org This capability opens up new avenues for designing targeted covalent inhibitors for a wider array of proteins and developing sophisticated chemical probes to study biological systems. Sulfonyl imidazoles can serve as stable precursors or reagents in these applications, for example, acting as versatile reagents for preparing sulfonates and sulfonamides for medicinal chemistry applications. scribd.com

Computational Design of Novel Sulfonyl Imidazole Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel sulfonyl imidazole-based compounds. In silico techniques are widely used to design molecules with specific biological activities and to predict their properties before undertaking complex and resource-intensive synthesis.

Molecular docking is a prominent technique used to predict how a molecule will bind to the active site of a protein target. This approach has been extensively applied to design imidazole-sulfonamide hybrids as inhibitors for a variety of enzymes. For example, docking studies have guided the design of potent and selective inhibitors of human carbonic anhydrase IX and XII, which are tumor-associated enzymes. nih.gov Similar computational approaches have been used to design antimicrobial candidates and to evaluate the potential of imidazole derivatives as inhibitors of SARS-CoV-2 viral proteins like the main protease (Mpro). rsc.orgnih.govmdpi.com

Beyond simple docking, computational studies often involve a suite of methods to build a comprehensive profile of a potential drug candidate, as detailed in the table below.

Computational MethodApplication in Sulfonyl Imidazole Research
Molecular Docking Predicts binding affinity and orientation of inhibitors in enzyme active sites (e.g., carbonic anhydrases, viral proteases). nih.govnih.gov
Molecular Dynamics (MD) Simulations Assesses the stability of the ligand-protein complex over time, providing insights into binding dynamics. mdpi.com
Pharmacophore Modeling Identifies the key structural features required for biological activity, guiding the design of new derivatives. nih.gov
ADMET Prediction In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. nih.gov

These computational tools allow researchers to rationalize structure-activity relationships (SAR), prioritize synthetic targets, and design novel sulfonyl imidazole systems with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby streamlining the development pipeline for new therapeutics and functional molecules. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(4-nitrobenzene)sulfonyl]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and imidazole. The reaction is conducted in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere, with a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization involves varying molar ratios (1:1.2 imidazole:sulfonyl chloride), temperature (0–25°C), and reaction time (2–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~70–85% purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: imidazole protons (δ 7.5–8.2 ppm), aromatic protons from the nitrobenzene group (δ 8.3–8.5 ppm), and sulfonyl group confirmation via ¹³C NMR (δ ~125–135 ppm).
  • IR : Stretching vibrations for S=O (1150–1250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., CCDC deposition protocols as in ).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 278.

Q. How does hydrolysis affect the stability of this compound, and how can degradation be mitigated?

  • Methodological Answer : Hydrolysis occurs in aqueous acidic/basic conditions, cleaving the sulfonamide bond to yield imidazole and 4-nitrobenzenesulfonic acid. Stability studies (pH 3–9, 25–50°C) show degradation rates increase at pH >7. Store under anhydrous conditions (argon, desiccants) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and functionalization of this compound?

  • Methodological Answer : A 2³ factorial design evaluates variables: temperature (X₁), base concentration (X₂), and solvent polarity (X₃). Response variables include yield (%) and purity (%). Example design matrix:

RunX₁ (°C)X₂ (equiv.)X₃ (Solvent)Yield (%)Purity (%)
101.0DCM6885
2251.5THF8292
ANOVA identifies significant interactions (e.g., X₁×X₂). Optimal conditions: 25°C, 1.5 equiv. base, THF .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine redox potentials. Compare computed NMR shifts (GIAO method) with experimental data to validate tautomeric forms .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inert) be resolved?

  • Methodological Answer :

  • Assay Variability : Test against standardized microbial strains (e.g., E. coli ATCC 25922) with controlled inoculum size (0.5 McFarland).
  • Structural Confirmation : Ensure compound integrity via LC-MS post-assay.
  • Dose-Response Analysis : IC₅₀ values (e.g., 25–100 µM) clarify potency discrepancies. Use positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Q. What strategies enable the use of this compound as a precursor in heterocyclic chemistry?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form sulfonamides.
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions (e.g., aryl boronic acids) to functionalize the imidazole ring. Monitor regioselectivity via NOESY .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE
Reactant of Route 2
Reactant of Route 2
1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.